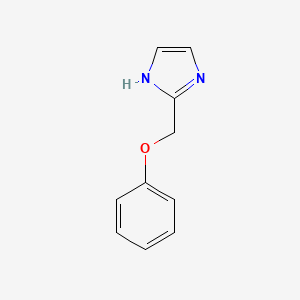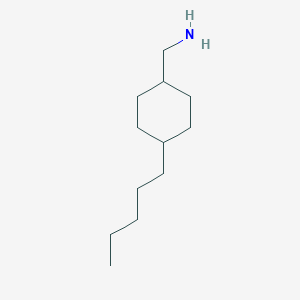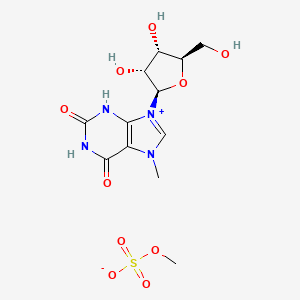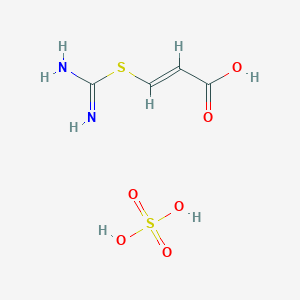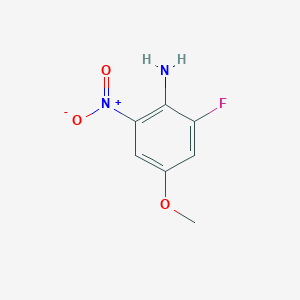
2-Fluoro-4-methoxy-6-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-methoxy-6-nitroaniline is an aromatic compound with a benzene ring substituted with a fluorine atom, a methoxy group, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxy-6-nitroaniline typically involves the nitration of 2-fluoro-4-methoxyaniline. One common method includes the protection of the amino group followed by nitration and subsequent deprotection. For example, 2-fluoro-4-methoxyaniline can be protected using an acetyl group, nitrated using a mixture of nitric acid and sulfuric acid, and then deprotected to yield the target compound .
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure safety and efficiency. The nitration step, in particular, is carefully controlled to prevent thermal runaway and ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-4-methoxy-6-nitroaniline undergoes various chemical reactions, including:
Nitration: Introduction of a nitro group.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions:
Nitration: Typically performed using a mixture of nitric acid and sulfuric acid.
Reduction: Commonly achieved using reducing agents such as sodium dithionite or catalytic hydrogenation.
Substitution: Often involves nucleophilic aromatic substitution reactions using reagents like sodium methoxide.
Major Products:
Reduction: Produces 2-fluoro-4-methoxy-6-aminoaniline.
Substitution: Depending on the substituent, various derivatives can be synthesized.
Aplicaciones Científicas De Investigación
2-Fluoro-4-methoxy-6-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-methoxy-6-nitroaniline depends on its application. In medicinal chemistry, it acts as a precursor to compounds that inhibit specific enzymes or receptors. For example, it is a key intermediate in the synthesis of osimertinib, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) used in cancer therapy . The nitro group can be reduced to an amino group, which then interacts with molecular targets to exert its effects.
Comparación Con Compuestos Similares
4-Fluoro-2-methoxy-5-nitroaniline: Similar structure but different substitution pattern.
2-Methoxy-4-nitroaniline: Lacks the fluorine atom, leading to different reactivity and applications.
4-Methoxy-2-nitroaniline: Used in dye synthesis and has similar applications in materials science.
Uniqueness: 2-Fluoro-4-methoxy-6-nitroaniline is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro and fluoro) groups on the benzene ring. This combination allows for versatile reactivity and makes it a valuable intermediate in various synthetic pathways.
Propiedades
Fórmula molecular |
C7H7FN2O3 |
|---|---|
Peso molecular |
186.14 g/mol |
Nombre IUPAC |
2-fluoro-4-methoxy-6-nitroaniline |
InChI |
InChI=1S/C7H7FN2O3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3 |
Clave InChI |
FAJNWJVALGNFSM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)F)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


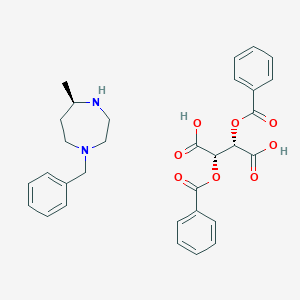
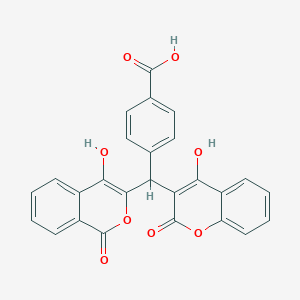
![N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine](/img/structure/B12822270.png)
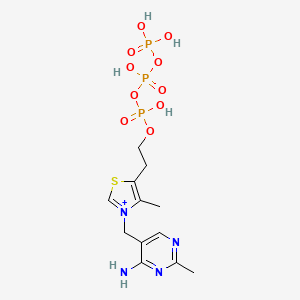
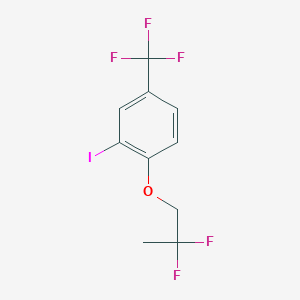
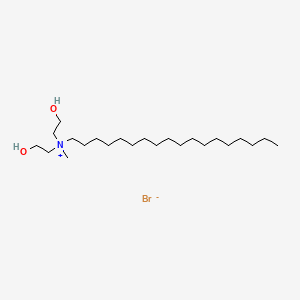
![[2-(Benzylamino)cyclohexyl]methanol](/img/structure/B12822304.png)
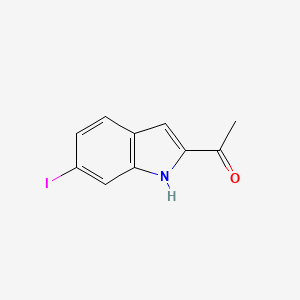
![1-([1,2,4]Triazolo[1,5-a]pyridin-5-yl)ethan-1-one](/img/structure/B12822320.png)
![(R)-5-isopropyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B12822321.png)
